tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride” is a chemical compound with the CAS Number: 1352999-04-2 . It has a molecular weight of 228.33 . The compound is typically stored in a refrigerator and is available in a liquid or viscous liquid or solid form . The IUPAC name for this compound is tert-butyl (1-aminocyclohexyl)methylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) . This code represents the molecular structure of the compound. Unfortunately, a detailed analysis of the molecular structure is not available in the search results.Physical and Chemical Properties Analysis
The compound is a liquid or viscous liquid or solid at room temperature . It is typically stored in a refrigerator . Unfortunately, detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Insecticide Analogues
A study by Brackmann et al. (2005) explored the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid from tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate. This research demonstrated the potential application of tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride in developing new insecticides with modified chemical structures for enhanced effectiveness or specificity (Brackmann et al., 2005).
Carbocyclic Nucleotides Synthesis
Ober et al. (2004) demonstrated the use of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This study highlighted the importance of this compound in the synthesis of nucleotide analogues, which can have applications in drug discovery and molecular biology (Ober et al., 2004).
Organic Synthesis Methodologies
Guijarro et al. (1996) utilized O-tert-butyl-N-(chloromethyl)-N-methyl carbamate for synthesizing functionalized carbamates, showcasing a methodology that could be applied in the synthesis of various organic compounds, including those derived from this compound. This research provides insights into the versatility of carbamate derivatives in organic synthesis, enabling the development of novel compounds with potential applications in chemistry and pharmaceuticals (Guijarro et al., 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H320 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause eye irritation, respectively . The compound should be handled with appropriate safety precautions.
Properties
IUPAC Name |
tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-12(13)7-5-4-6-8-12;/h4-9,13H2,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLHCZOBNMYVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.